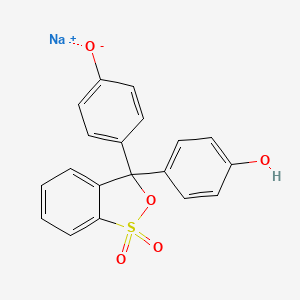

Phenol Red sodium salt

Übersicht

Beschreibung

Phenol Red sodium salt, also known as phenolsulfonphthalein sodium salt, is a water-soluble anionic fluorescent dye. It is widely used as a pH indicator in various scientific applications, particularly in cell culture media. The compound changes color depending on the pH of the solution, transitioning from yellow at pH 6.4 or below to red at pH 8.2 and above .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenol Red sodium salt is synthesized by sulfonation of phenol followed by condensation with phthalic anhydride. The reaction typically involves heating phenol with sulfuric acid to form phenolsulfonic acid, which is then reacted with phthalic anhydride to form phenolsulfonphthalein. The sodium salt is obtained by neutralizing the resulting compound with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phenolrot-Natriumsalz durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumnitrosodisulfonat (Fremy-Salz) und andere starke Oxidationsmittel.

Hauptprodukte:

Oxidation: Chinone

Reduktion: Hydrochinone

Substitution: Verschiedene substituierte Phenole, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

pH Indicator

Overview : Phenol Red sodium salt is primarily recognized for its role as a pH indicator. It exhibits a distinct color change from yellow (at pH < 6.8) to pink/red (at pH > 8.2), making it useful for monitoring pH levels in various solutions.

Applications :

- Cell Culture Media : It is commonly added to cell culture media to help maintain optimal growth conditions by providing visual feedback on pH changes due to metabolic activity or contamination .

- Biochemical Assays : Utilized in titrations and other assays to determine the acidity or alkalinity of solutions.

| pH Range | Color Change |

|---|---|

| < 6.8 | Yellow |

| 6.8 - 8.2 | Pink |

| > 8.2 | Red |

Cell Culture

Overview : In tissue culture applications, this compound serves as a dye that indicates cell viability and metabolic activity through color changes.

Case Studies :

- Estrogenic Activity : Research has shown that phenol red can stimulate the proliferation of estrogen receptor-positive breast cancer cells (MCF-7) in a dose-dependent manner, highlighting its potential impact on experimental outcomes in hormone-related studies .

- Hydrogen Peroxide Measurement : A simple colorimetric method using phenol red has been developed to measure hydrogen peroxide levels produced by cultured cells, which is crucial for assessing oxidative stress in biological studies .

Diagnostic Testing

Overview : this compound is employed in various diagnostic assays due to its ability to indicate specific biological conditions.

Applications :

- Microbiological Culture Media : It aids in the identification of microbial growth by changing color in response to metabolic activity.

- Disease Detection : Used in assays for detecting certain diseases where pH changes correlate with the presence of pathogens or abnormal cellular activities .

Biochemical Research

Overview : The compound plays a significant role in biochemical experiments aimed at studying enzyme activities and interactions.

Applications :

- Enzyme Activity Tracking : Researchers utilize phenol red to monitor real-time biochemical processes, allowing for the assessment of enzyme kinetics and metabolic pathways .

- Drug Development : In pharmaceutical research, phenol red helps evaluate the effects of new compounds on cellular environments, facilitating drug formulation and testing .

Pharmaceutical Development

This compound is valuable in drug formulation and testing contexts:

- Formulation Studies : It assists in understanding how drugs interact with cellular environments, particularly regarding pH stability and solubility.

- Therapeutic Applications : Its estrogenic properties necessitate careful consideration during the development of therapies targeting hormone-sensitive conditions .

Wirkmechanismus

Phenol Red sodium salt exerts its effects primarily through its ability to change color in response to pH changes. The compound exists in different ionic forms depending on the pH of the solution:

- At low pH, it exists as a zwitterion with the sulfate group negatively charged and the ketone group carrying an additional proton.

- As the pH increases, the proton from the ketone group is lost, resulting in a yellow, negatively charged ion.

- At even higher pH, the hydroxyl group loses its proton, resulting in a red ion .

Vergleich Mit ähnlichen Verbindungen

Phenolrot-Natriumsalz ähnelt anderen pH-Indikatoren wie:

- Bromthymolblau

- Thymolblau

- Bromkresolpurpur

- Thymolphthalein

- Phenolphthalein

Einzigartigkeit: Phenolrot-Natriumsalz ist einzigartig aufgrund seines spezifischen pH-Wert-Übergangs Bereichs (6,4 bis 8,2) und seiner Anwendung in Zellkulturmedien. Im Gegensatz zu einigen anderen Indikatoren kann es als ein schwaches Östrogen wirken, was insbesondere bei Studien mit menschlichen Brustkrebszellen relevant ist .

Biologische Aktivität

Phenol Red sodium salt, also known as phenolsulfonephthalein sodium salt, is a synthetic dye widely recognized for its application as a pH indicator in biological and chemical systems. Its ability to change color in response to pH variations makes it a valuable tool in cell culture and various biological assays. This article delves into the biological activities of this compound, focusing on its estrogenic effects, applications in cell culture, and its role in measuring hydrogen peroxide production.

- Molecular Formula : C₁₉H₁₃NaO₅S

- Molecular Weight : 376.36 g/mol

- Density : 0.972 g/cm³

- Solubility : Soluble in water (25 mg/ml) and alcohol (4 mg/ml)

- pH Transition Range : 6.8 (yellow) to 8.2 (red)

Estrogenic Activity

This compound has been shown to exhibit estrogenic activity, particularly at concentrations typically found in tissue culture media (15-45 μM). Research indicates that it binds to estrogen receptors, notably in MCF-7 human breast cancer cells, stimulating their proliferation in a dose-dependent manner. In contrast, it does not affect the growth of estrogen receptor-negative MDA-MB-231 breast cancer cells, highlighting its selective estrogenic properties .

Table 1: Estrogenic Activity of this compound

| Cell Line | Estrogen Receptor Status | Effect of Phenol Red |

|---|---|---|

| MCF-7 | Positive | Stimulates proliferation |

| MDA-MB-231 | Negative | No effect |

Applications in Cell Culture

Phenol Red is commonly used as a pH indicator in cell culture media. Its color change from yellow to red indicates shifts from acidic to neutral or alkaline conditions, providing a visual cue for monitoring cell health and contamination levels. The dye's presence helps researchers identify dying cells or overgrowth of contaminants through pH changes .

Case Study: Monitoring Cell Proliferation

In a study assessing the effects of phenol red on MCF-7 cells, researchers cultured these cells under various conditions with different concentrations of phenol red (0-300 μM). The results indicated that higher concentrations of phenol red correlated with increased cell proliferation, further confirming its role as an estrogen mimic in vitro .

Measurement of Hydrogen Peroxide Production

This compound serves as an effective reagent for measuring hydrogen peroxide levels produced by cultured cells. This assay utilizes horseradish peroxidase to oxidize phenol red in the presence of hydrogen peroxide, resulting in a compound that exhibits increased absorbance at 610 nm. This method provides a simple and rapid means to quantify oxidative stress within cellular environments .

Table 2: Assay Parameters for Hydrogen Peroxide Measurement

| Parameter | Value |

|---|---|

| Reaction Volume | 100 µL |

| Phenol Red Concentration | 0.5 mM |

| Temperature | 37 °C |

| Absorbance Measurement Wavelength | 610 nm |

Eigenschaften

CAS-Nummer |

34487-61-1 |

|---|---|

Molekularformel |

C19H14NaO5S |

Molekulargewicht |

377.4 g/mol |

IUPAC-Name |

sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |

InChI |

InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;/h1-12,20-21H; |

InChI-Schlüssel |

XXCXGDSGVBROKI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] |

Isomerische SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.[Na] |

Key on ui other cas no. |

34487-61-1 |

Physikalische Beschreibung |

Red crystals; Soluble in water; [MSDSonline] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

93839-72-6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Phenol Red Sodium Salt useful in photocatalysis?

A1: this compound serves as a model pollutant in photocatalysis research. Its degradation under UV-A light can be effectively measured, providing insights into a photocatalyst's efficiency. Studies demonstrate that a composite of Zinc Sulfide and Titanium Dioxide (ZnS-TiO2) exhibits superior photocatalytic activity compared to bare TiO2, TiO2-P25, and ZnS alone in degrading this compound [, ]. This enhanced activity is attributed to improved charge separation and reduced electron-hole recombination in the ZnS-TiO2 composite.

Q2: How does this compound behave in a memory device?

A2: Research shows this compound can function as the active layer in a Write-Once-Read-Many-Times (WORM) memory device []. When sandwiched between Gold (Au) and Indium Tin Oxide (ITO) electrodes, the device displays intriguing charge transport properties. Electron transport dominates under positive sweep voltages, while hole transport prevails under negative sweep voltages. This behavior is attributed to the distinct energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) within the this compound, as confirmed by Density Functional Theory (DFT) calculations.

Q3: How is the degradation of this compound confirmed in these studies?

A3: Researchers utilize Chemical Oxygen Demand (COD) measurements to confirm the mineralization of this compound during photocatalysis [, ]. COD measures the amount of oxygen required to oxidize organic compounds in a water sample, thus reflecting the extent of organic pollutant degradation. A decrease in COD values indicates successful breakdown and mineralization of this compound.

Q4: What spectroscopic techniques are used to characterize ZnS-TiO2 photocatalysts?

A4: To characterize the ZnS-TiO2 photocatalyst, researchers employed various spectroscopic techniques, including:

- Photoluminescence spectra (PL): Analyzes the electron-hole recombination behavior, providing insights into photocatalytic efficiency [].

Q5: Can you explain the dual mechanism proposed for the degradation of this compound under sunlight using the ZnS-TiO2 photocatalyst?

A5: While the studies don't delve into specific mechanistic details, the superior performance of ZnS-TiO2 is likely due to a synergistic effect between ZnS and TiO2 []. When exposed to sunlight, both ZnS and TiO2 absorb photons and generate electron-hole pairs. The presence of ZnS facilitates efficient charge separation, preventing rapid recombination of these charge carriers. These photogenerated electrons and holes then participate in redox reactions with adsorbed water and oxygen molecules, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH). These highly reactive ROS subsequently attack and degrade this compound, leading to its mineralization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.